An In-Depth Technical Guide to the Chemical Properties and Structure of 2-Bromonaphthalene-d7
An In-Depth Technical Guide to the Chemical Properties and Structure of 2-Bromonaphthalene-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Bromonaphthalene-d7. This deuterated analog of 2-bromonaphthalene serves as a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and metabolic studies.
Core Chemical Properties and Structure
2-Bromonaphthalene-d7 is a stable, isotopically labeled compound where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, which is the basis for its use in isotope dilution mass spectrometry.
Chemical Structure
The structure of 2-Bromonaphthalene-d7 consists of a naphthalene ring system substituted with a bromine atom at the 2-position and deuterium atoms at the remaining seven positions.
Molecular Formula: C₁₀D₇Br
SMILES: BrC1=C([2H])C2=C(C([2H])=C([2H])C([2H])=C2[2H])C([2H])=C1[2H][1]
Physicochemical Data
A summary of the key physicochemical properties of 2-Bromonaphthalene-d7 and its non-deuterated analog, 2-Bromonaphthalene, is presented in the table below for easy comparison.
| Property | 2-Bromonaphthalene-d7 | 2-Bromonaphthalene |
| CAS Number | 1359833-48-9[1][2] | 580-13-2[3] |
| Molecular Formula | C₁₀D₇Br[1][2] | C₁₀H₇Br[3] |
| Molecular Weight | 214.11 g/mol [2] | 207.07 g/mol [3] |
| Appearance | Off-white to light yellow solid[2] | White to pale yellow powder[3] |
| Melting Point | Not explicitly available | 52-55 °C |
| Boiling Point | Not explicitly available | 281-282 °C |
| Solubility | Soluble in organic solvents like methanol | Soluble in methanol |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2-Bromonaphthalene-d7 are not widely published. However, based on established methods for the deuteration of aromatic compounds and standard analytical techniques for isotopically labeled compounds, the following protocols can be proposed.
Synthesis of 2-Bromonaphthalene-d7
A plausible method for the synthesis of 2-Bromonaphthalene-d7 is through a catalytic hydrogen-deuterium (H-D) exchange reaction on 2-bromonaphthalene. This method utilizes a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source.
Reaction: C₁₀H₇Br + 7D₂O --(Catalyst)--> C₁₀D₇Br + 7HDO
Materials:
-
2-Bromonaphthalene
-
Deuterium oxide (D₂O)
-
Palladium on charcoal (Pd/C) or another suitable catalyst[4][5][6]
-
Anhydrous solvent (e.g., dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-bromonaphthalene and the palladium on charcoal catalyst.
-
Purge the vessel with an inert gas.
-
Add anhydrous dioxane and deuterium oxide to the mixture.
-
Heat the reaction mixture to reflux and stir for an extended period (24-48 hours), monitoring the progress of the deuteration by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield 2-Bromonaphthalene-d7.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and the extent of deuteration.
Sample Preparation:
-
Dissolve 5-10 mg of 2-Bromonaphthalene-d7 in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).[7][8]
-
Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
A standard proton NMR experiment is run. Due to the high level of deuteration, the proton signals from any residual non-deuterated compound will be significantly reduced.
-
The absence or significant reduction of signals in the aromatic region compared to the spectrum of 2-bromonaphthalene confirms successful deuteration.
-
²H (Deuterium) NMR Acquisition:
-
Instrument: NMR spectrometer equipped with a deuterium probe.
-
Parameters:
-
A standard deuterium NMR experiment is performed.
-
The presence of signals in the aromatic region will confirm the incorporation of deuterium onto the naphthalene ring.
-
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for confirming the molecular weight and isotopic purity of 2-Bromonaphthalene-d7. It is also the primary technique where this compound is utilized as an internal standard.[9][10][11]
Sample Preparation for GC-MS or LC-MS:
-
Prepare a stock solution of 2-Bromonaphthalene-d7 in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
For use as an internal standard, a known amount of this stock solution is spiked into the samples to be analyzed.[10]
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Analysis: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the mass of 2-Bromonaphthalene-d7 (approximately 214 and 216, accounting for the bromine isotopes). The isotopic distribution will confirm the number of deuterium atoms.
Application in Drug Development and Signaling Pathway Analysis
While 2-Bromonaphthalene-d7 may not be directly involved in modulating signaling pathways, its utility as an internal standard is crucial for studies that investigate the effects of drugs on these pathways. Deuterated compounds are widely used in drug metabolism and pharmacokinetic (DMPK) studies.[2]
Role as an Internal Standard: In quantitative bioanalysis using LC-MS or GC-MS, a deuterated internal standard like 2-Bromonaphthalene-d7 is considered the gold standard.[10] It is chemically identical to the analyte of interest but has a different mass.[9] By adding a known amount of the deuterated standard to a biological sample, any variability during sample preparation, chromatography, and ionization can be corrected for, leading to highly accurate and precise quantification of the target analyte.[9][10]
Relevance to Signaling Pathways: The accurate quantification of drugs, their metabolites, or biomarkers in biological matrices is fundamental to understanding their mechanism of action, including their effects on signaling pathways. For instance, determining the concentration of a kinase inhibitor in cancer cells allows researchers to correlate its intracellular concentration with the downstream inhibition of a specific signaling cascade. The use of deuterated internal standards ensures the reliability of such concentration data, which is essential for establishing dose-response relationships and understanding the drug's efficacy.
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic hydrogenation of polyaromatic hydrocarbon (PAH) compounds in supercritical carbon dioxide over supported palladium - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 7. sites.bu.edu [sites.bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
